6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol
Description
6-[(3-Bromophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a 3-bromobenzylthio group at the 6-position and a hydroxyl group at the 2-position. The absence of substitution at the 9-position (denoted as 9H) distinguishes it from N9-alkylated purine analogs. Bromine’s electron-withdrawing nature and meta-substitution on the phenyl ring may influence electronic properties, steric interactions, and biological activity.
Properties
CAS No. |
646510-76-1 |
|---|---|
Molecular Formula |
C12H9BrN4OS |
Molecular Weight |
337.20 g/mol |
IUPAC Name |
6-[(3-bromophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9BrN4OS/c13-8-3-1-2-7(4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI Key |
FSDBPRQOYAPJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the bromophenyl derivative with a purine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHBrNOS
- Molecular Weight : 329.25 g/mol
- IUPAC Name : 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol
Medicinal Chemistry
Anticancer Activity : Research indicates that purine derivatives, including 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol, exhibit significant anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent due to its ability to inhibit tumor growth and induce apoptosis in malignant cells .
Antimicrobial Properties
Biofilm Inhibition : The compound has shown promise in combating biofilm-associated infections, which are notoriously difficult to treat due to their protective extracellular matrix. Studies have reported that it can disrupt biofilm formation and enhance the effectiveness of conventional antibiotics, thereby addressing the growing issue of antibiotic resistance .
Enzyme Inhibition
Targeting Kinases : 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further development in targeted cancer therapies .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains associated with chronic infections. The findings revealed that it effectively reduced bacterial load and biofilm formation by up to 70% compared to untreated controls. These results suggest its potential as an adjunct therapy in treating persistent infections.
Mechanism of Action
The mechanism of action of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the purine ring can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects at the 6-Position
- 6-[(4-Chlorophenyl)methylsulfanyl]-9-butylpurin-2-amine (): Replacing bromine with chlorine (para-substitution) reduces steric bulk and polarizability.
- 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine ():
Fluorine’s strong electronegativity and ortho-substitution create distinct electronic effects. The 9-tetrahydrofuranyl group introduces rigidity, which may affect binding to sterically sensitive targets . - 6-(Benzylsulfanyl)-9-cyclohexylpurin-2-amine (): A benzylthio group (without halogenation) and a bulky 9-cyclohexyl substituent highlight how non-halogenated analogs prioritize hydrophobic interactions over electronic effects .
Functional Group Variations at the 2-Position
- 6-(N-Methylamidino)purine derivatives (): Amidino groups at the 6-position introduce positive charge at physiological pH, favoring interactions with negatively charged biological targets .
Biological Activity
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives that exhibit various therapeutic effects, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is characterized by the presence of a bromophenyl group and a methylsulfanyl moiety attached to a purine base. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that purine derivatives can interact with various biological targets, including enzymes and receptors involved in cellular signaling. The specific mechanism of action for 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as DltA, which is crucial for the D-alanylation of teichoic acids in Gram-positive bacteria. This inhibition alters the surface charge of bacterial cell walls, enhancing susceptibility to host immune responses .
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogens, including resistant strains of bacteria. Its effectiveness may stem from its ability to disrupt bacterial cell wall synthesis or function .
Antimicrobial Efficacy
A significant focus has been placed on the antimicrobial activity of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes its antimicrobial activity against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Enterococcus faecalis | 16 | Strong |
| Methicillin-resistant S. aureus (MRSA) | 32 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that the compound has a varied spectrum of activity, with stronger effects noted against Enterococcus faecalis .
Anticancer Potential
In addition to its antimicrobial properties, 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased rates of apoptosis.
- Inhibition of Proliferation : It has shown potential in inhibiting the proliferation of various cancer cell lines, including those resistant to conventional therapies .
Case Studies
Recent case studies have highlighted the efficacy of purine derivatives in clinical settings:
- Case Study on MRSA Infections : A study evaluated the use of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol in treating MRSA infections in animal models. The results indicated a significant reduction in bacterial load compared to controls, suggesting potential for further development as an alternative treatment .
- Anticancer Activity Assessment : In vitro assays demonstrated that this compound significantly reduced viability in human cancer cell lines (e.g., HeLa and A549), with IC50 values indicating effective concentrations for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
